An In-Depth Technical Guide to D-Isoleucine Benzyl Ester p-Toluenesulfonate for Advanced Chemical Synthesis
An In-Depth Technical Guide to D-Isoleucine Benzyl Ester p-Toluenesulfonate for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of D-Isoleucine Benzyl Ester p-Toluenesulfonate. Specifically tailored for researchers, scientists, and professionals in drug development, this document delves into the practical utility of this compound as a crucial intermediate in peptide synthesis and other advanced organic transformations. The guide emphasizes the causality behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific references to ensure technical accuracy and field-proven insights.
Introduction: Strategic Importance in Synthesis
D-Isoleucine Benzyl Ester p-Toluenesulfonate is a protected form of the non-proteinogenic amino acid D-isoleucine. In the landscape of complex organic synthesis, particularly in the realm of peptide chemistry and the development of chiral pharmaceuticals, the strategic use of protecting groups is paramount. This compound offers a dual-functionality advantage: the benzyl ester effectively protects the carboxylic acid group, while the p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and solubility in organic solvents.[1] This guide will elucidate the core attributes of this versatile building block, providing the necessary technical foundation for its effective application in research and development.
Physicochemical & Structural Properties
A thorough understanding of the physicochemical properties of D-Isoleucine Benzyl Ester p-Toluenesulfonate is fundamental to its successful application. These properties dictate the choice of reaction conditions, solvents, and purification methods.
Structural and Molecular Data
The compound consists of the D-isoleucine backbone, a benzyl ester protecting group on the carboxyl terminus, and a p-toluenesulfonate counter-ion associated with the protonated amino group.
| Property | Value | Source(s) |
| IUPAC Name | benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [2][3] |
| Synonyms | H-D-Ile-OBzl·TosOH, D-Isoleucine benzyl ester tosylate salt | [3] |
| CAS Number | 80174-45-4 | [2] |
| Molecular Formula | C₂₀H₂₇NO₅S | [3] |
| Molecular Weight | 393.50 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 156-160 °C | [1] |
| Solubility | Soluble in methanol | |
| Hygroscopicity | Hygroscopic |
Spectroscopic Profile
The structural integrity and purity of D-Isoleucine Benzyl Ester p-Toluenesulfonate are typically confirmed through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Key chemical shifts are observed for the aromatic protons of both the benzyl and tosylate groups (typically in the range of 7.2–7.8 ppm), the benzylic methylene protons (~5.0-5.2 ppm), the α-proton of the isoleucine backbone, and the aliphatic protons of the isoleucine side chain.[2] The integration of these signals provides quantitative information about the compound's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl and tosylate groups, the benzylic carbon, and the aliphatic carbons of the D-isoleucine residue.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the ammonium group, C=O stretching of the ester, S=O stretching of the sulfonate group, and C-H stretching of the aromatic and aliphatic portions. A broad absorption band in the region of 3650-3250 cm⁻¹ is indicative of the N-H bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the protonated D-isoleucine benzyl ester cation.[2] Common fragmentation patterns for benzyl esters involve cleavage of the C-O bond adjacent to the carbonyl group.[4]
Synthesis and Purification
The most common method for the preparation of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. This method involves the direct, acid-catalyzed reaction of the amino acid with benzyl alcohol.
Fischer-Speier Esterification: Reaction Workflow
Caption: Fischer-Speier esterification workflow for D-Isoleucine benzyl ester p-toluenesulfonate synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Materials:
-
D-Isoleucine (1 equivalent)
-
Benzyl alcohol (5 equivalents)
-
p-Toluenesulfonic acid monohydrate (1.2 equivalents)
-
Cyclohexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine D-isoleucine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane. Rationale: Cyclohexane forms a low-boiling azeotrope with water, facilitating its removal and driving the equilibrium towards the ester product. Benzyl alcohol is used in excess to further shift the equilibrium.
-
Azeotropic Reflux: Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap. Continue reflux for 4-6 hours, or until no more water is collected. Rationale: The continuous removal of water is crucial for achieving a high conversion to the desired product.
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the flask and stir for 1 hour to induce precipitation of the product. Rationale: Ethyl acetate is a good anti-solvent for the tosylate salt, leading to its crystallization out of the reaction mixture.
-
Isolation and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethyl acetate to remove any residual benzyl alcohol. Dry the product under vacuum to a constant weight.
Applications in Peptide Synthesis
The primary application of D-Isoleucine Benzyl Ester p-Toluenesulfonate is as a protected amino acid building block in solution-phase peptide synthesis.
Role as a Protecting Group
The benzyl ester serves as a robust protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide coupling. Its stability to a wide range of reaction conditions, coupled with well-established deprotection methods, makes it an ideal choice for multi-step syntheses.
Deprotection of the Benzyl Ester: Catalytic Hydrogenolysis
The most common and efficient method for the removal of the benzyl ester protecting group is catalytic hydrogenolysis. This method is advantageous due to its mild reaction conditions and the clean conversion to the free carboxylic acid and toluene, a volatile byproduct.
Caption: Workflow for the deprotection of a benzyl ester via catalytic hydrogenolysis.
Materials:
-
Benzyl ester-protected peptide (1 equivalent)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus) or a hydrogen donor like ammonium formate
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum line
-
Büchner funnel and filter flask
Procedure:
-
Preparation: Dissolve the benzyl ester-protected peptide in methanol in a round-bottom flask to a concentration of approximately 0.1 M.[5]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere if possible.[5] Rationale: Pd/C is the catalyst that facilitates the reaction. Handling it carefully is important as it can be pyrophoric.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.[5][6] Stir the reaction mixture vigorously at room temperature. Rationale: The hydrogen gas is the reducing agent that cleaves the benzyl ester bond.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5][6] Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification can be achieved by crystallization or chromatography if necessary.[5]
Analytical Methods for Quality Control
Ensuring the purity and identity of D-Isoleucine Benzyl Ester p-Toluenesulfonate is critical for its successful use in synthesis.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the desired product from any starting materials or byproducts.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm. Rationale: The aromatic rings in both the benzyl and tosylate moieties provide strong UV absorbance at this wavelength.[7]
-
Injection Volume: 10 µL
The purity is determined by integrating the peak area of the main component relative to the total peak area.
Safety, Handling, and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Due to its potential as a skin and eye irritant, appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling the solid or its solutions.[8][9]
-
Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent moisture absorption, which can affect its reactivity and shelf life.[10][11][12]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
D-Isoleucine Benzyl Ester p-Toluenesulfonate is a valuable and versatile building block for organic synthesis, particularly in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with straightforward synthesis and deprotection protocols, make it a reliable choice for researchers and drug development professionals. This guide has provided a comprehensive technical overview, grounded in established scientific principles and practices, to facilitate its effective and safe utilization in the laboratory.
References
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ResearchGate. (n.d.). FTIR spectrum of PVA and four different amino acid salts. Retrieved from [Link]
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ResearchGate. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. Retrieved from [Link]
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MRC Lab. (n.d.). Desiccators. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in the presence of [Eu(L1a)]Cl in aqueous solution at pD 7.3 and 35˚C. Retrieved from [Link]
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